

Application Notes and Protocols for BI-167107

Cell-Based Assays

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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068

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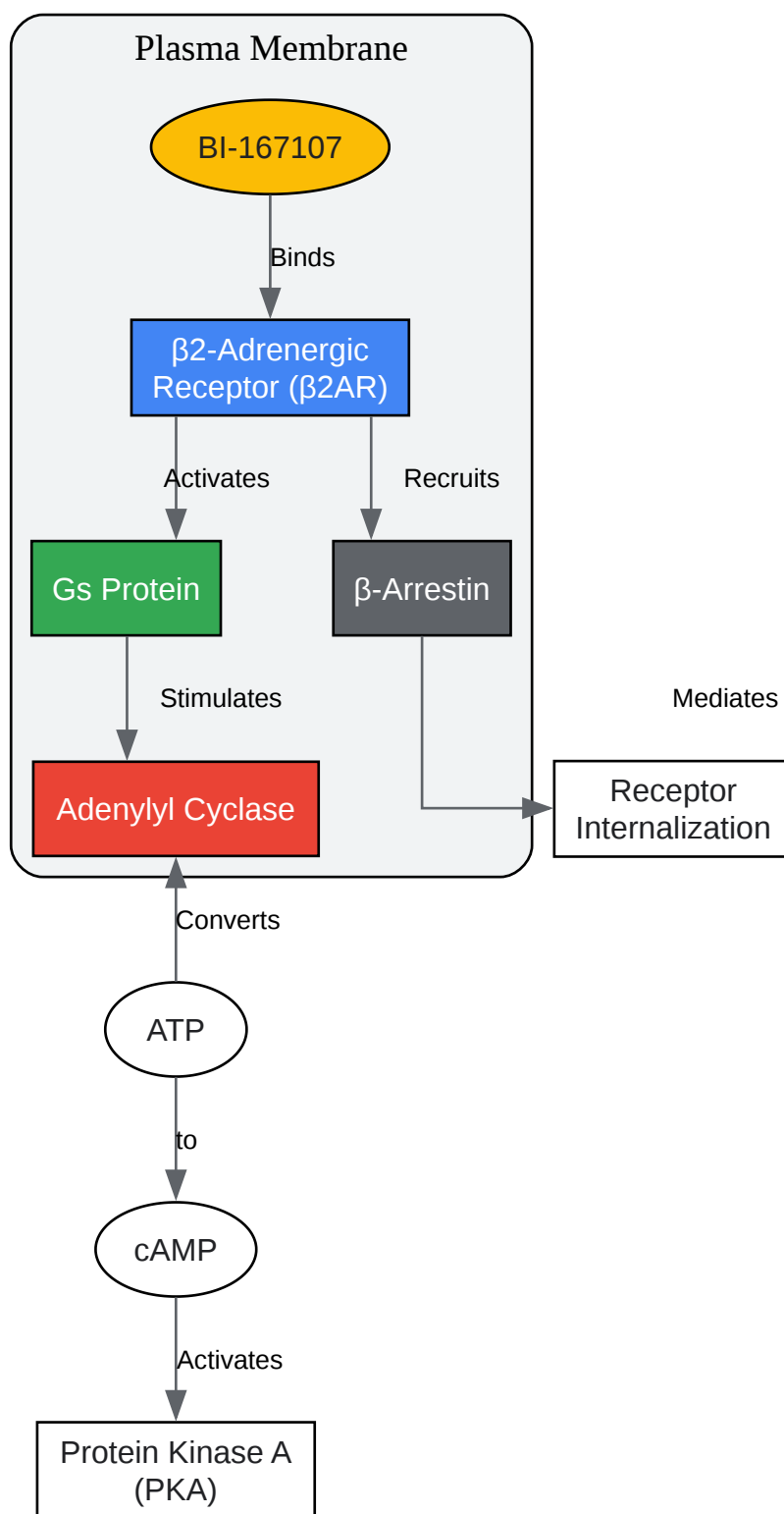
These application notes provide detailed protocols for cell-based assays to characterize the activity of **BI-167107**, a potent and long-acting full agonist of the β 2-adrenergic receptor (β 2AR).^{[1][2][3][4][5][6][7]} The following sections detail the signaling pathways affected by **BI-167107**, quantitative data on its activity, and step-by-step experimental protocols for key cell-based assays.

Introduction

BI-167107 is a high-affinity agonist for the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR) crucial for regulating physiological processes in various tissues, including smooth muscle relaxation in the airways.^{[1][2][3][4][6]} Its high potency and slow dissociation kinetics make it a valuable tool for studying β 2AR structure and function.^{[4][8]} Upon binding to the β 2AR, **BI-167107** activates the receptor, leading to the stimulation of downstream signaling pathways, primarily through the Gs alpha subunit of the associated G-protein. This activation of Gs stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).^[1] Like many GPCRs, the activated β 2AR can also be a target for β -arrestin recruitment, a process involved in receptor desensitization, internalization, and G-protein-independent signaling.^{[9][10]}

Signaling Pathways

The primary signaling pathway activated by **BI-167107** upon binding to the β 2AR is the canonical Gs-cAMP pathway. This is followed by β -arrestin-mediated regulatory pathways.



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Caption: **BI-167107** activates the β2AR, leading to Gs protein-mediated cAMP production and β-arrestin recruitment.

Quantitative Data

The following tables summarize the in vitro activity of **BI-167107** from various cell-based and biochemical assays.

Table 1: Receptor Binding Affinity and Potency of **BI-167107**

Parameter	Receptor	Value	Reference
Kd	Human β 2AR	84 pM	[1][5][6][8]
EC50 (cAMP accumulation)	Human β 2AR	0.05 nM	[4]
IC50	Human β 1AR	3.2 nM	[2][3][4]
IC50	Human α 1A	32 nM	[2][3][4]

Table 2: Selectivity Profile of **BI-167107**

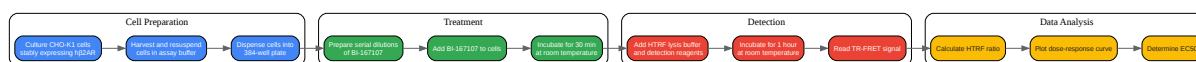
Target	Activity	IC50	Reference
5-HT transporter (human)	Antagonist	6.1 μ M	[2][6]
5-HT1A (human)	Agonist	1.4 μ M	[2][6]
5-HT1B (human)	Antagonist	0.25 μ M	[2][6]
D2S (human)	Agonist	5.9 μ M	[2][6]
Dopamine transporter (human)	Antagonist	7.2 μ M	[2][6]
μ (MOP) (human)	Agonist	6.5 μ M	[2][6]

Experimental Protocols

Detailed methodologies for key cell-based assays to characterize **BI-167107** are provided below.

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify the potency of **BI-167107** in stimulating cAMP production in cells expressing the human β 2AR using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).



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Caption: Workflow for the HTRF cAMP accumulation assay.

Materials:

- CHO-K1 cells stably expressing the human β 2-adrenergic receptor (CHO-h β 2AR)
- Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 500 μ M IBMX (phosphodiesterase inhibitor)[8]
- **BI-167107**
- HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
- White, opaque 384-well microplates
- TR-FRET capable plate reader

Procedure:

- Cell Culture: Culture CHO-h β 2AR cells in T-75 flasks until they reach 80-90% confluency.

- Cell Plating:
 - Harvest cells using a non-enzymatic cell dissociation solution.
 - Wash the cells with PBS and resuspend them in assay buffer.
 - Determine cell density and adjust to a final concentration of approximately 300,000 cells/mL.[\[2\]](#)
 - Dispense 5 μ L of the cell suspension (1,500 cells) into each well of a 384-well plate.[\[2\]](#)
- Compound Preparation and Addition:
 - Prepare a stock solution of **BI-167107** in DMSO.
 - Perform serial dilutions of **BI-167107** in assay buffer to achieve the desired concentration range.
 - Add 2.5 μ L of the diluted **BI-167107** to the wells containing the cells.[\[2\]](#)
- Incubation: Incubate the plate for 30 minutes at room temperature.[\[8\]](#)
- Detection:
 - Prepare the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's protocol.
 - Add 5 μ L of the cAMP-d2 reagent diluted in lysis buffer to each well.[\[2\]](#)
 - Add 5 μ L of the anti-cAMP-Cryptate reagent to each well.[\[2\]](#)
 - Incubate the plate for 1 hour at room temperature, protected from light.[\[2\]](#)
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) for each well.

- Plot the HTRF ratio against the logarithm of the **BI-167107** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: β -Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol details a method to measure **BI-167107**-induced β -arrestin recruitment to the β 2AR using an enzyme fragment complementation (EFC) assay, such as the PathHunter assay from DiscoverX.



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Caption: Workflow for the β -arrestin recruitment assay using enzyme fragment complementation.

Materials:

- Cells stably co-expressing the human β 2AR fused to a small enzyme fragment (ProLink™) and β -arrestin fused to a larger enzyme acceptor (EA) fragment (e.g., from DiscoverX).
- Cell culture medium appropriate for the cell line.
- Cell plating reagent (as recommended by the assay provider).
- **BI-167107**.
- PathHunter detection reagents.
- White, clear-bottom 384-well microplates.

- Luminometer.

Procedure:

- Cell Culture and Plating:
 - Culture the cells according to the supplier's recommendations.
 - Harvest the cells and resuspend them in the appropriate cell plating reagent at the recommended density (e.g., 250,000 cells/mL for a final density of 5,000 cells/well in a 384-well plate).[\[11\]](#)
 - Dispense 20 μ L of the cell suspension into each well of a 384-well plate.[\[11\]](#)
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[\[11\]](#)
- Compound Preparation and Addition:
 - Prepare a stock solution of **BI-167107** in DMSO.
 - Perform serial dilutions of **BI-167107** in the appropriate assay buffer.
 - Add 5 μ L of the diluted **BI-167107** to the wells.
- Incubation: Incubate the plate for 90 minutes at 37°C.[\[12\]](#)
- Detection:
 - Prepare the PathHunter detection reagent according to the manufacturer's instructions.
 - Add 12.5 μ L of the detection reagent to each well.[\[12\]](#)
 - Incubate the plate for 60 minutes at room temperature in the dark.[\[12\]](#)
- Data Acquisition: Read the chemiluminescent signal using a luminometer.
- Data Analysis:
 - Plot the relative light units (RLU) against the logarithm of the **BI-167107** concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Receptor Internalization Assay

This protocol describes a fluorescence microscopy-based assay to visualize and quantify **BI-167107**-induced internalization of the β 2AR.

Materials:

- U2OS cells stably expressing β 2AR tagged with a fluorescent protein (e.g., YFP).[\[4\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- **BI-167107**.
- Hoechst 33342 (for nuclear staining).
- Imaging medium (e.g., phenol red-free DMEM).
- High-content imaging system or confocal microscope.

Procedure:

- Cell Plating: Seed U2OS- β 2AR-YFP cells onto glass-bottom imaging plates or chamber slides and allow them to adhere and grow for 24-48 hours.
- Compound Treatment:
 - Prepare a working solution of **BI-167107** in imaging medium at the desired concentration (e.g., 100 nM).
 - Replace the culture medium with the **BI-167107** solution. For control wells, use imaging medium with vehicle (e.g., DMSO).
 - Incubate the cells for 30-60 minutes at 37°C.[\[4\]](#)
- Staining (Optional):

- During the last 10 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL for nuclear counterstaining.
- Imaging:
 - Wash the cells twice with imaging medium.
 - Acquire images using a high-content imaging system or confocal microscope with appropriate filter sets for YFP and Hoechst 33342.
- Data Analysis:
 - Visually inspect the images for the translocation of the YFP signal from the plasma membrane to intracellular vesicles in the **BI-167107**-treated cells compared to the control cells.
 - Quantify receptor internalization using image analysis software by measuring the intensity of fluorescent puncta within the cytoplasm or the ratio of intracellular to membrane fluorescence.

These protocols provide a foundation for the comprehensive in vitro characterization of **BI-167107**. Adjustments to cell numbers, incubation times, and reagent concentrations may be necessary depending on the specific cell line and assay reagents used.

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